1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Medicinal Chemistry Physicochemical Properties CNS Drug Design

This bromophenyl N-methylpiperazine derivative features an electron-withdrawing methylene carbonyl bridge, reducing piperazine basicity (predicted pKa 6.77) to enhance CNS permeability and mitigate hERG liability vs. direct 1-arylpiperazines. The aryl bromide enables 5-50x faster Pd oxidative addition than chloro analogs, accelerating parallel synthesis. Unlike the scarce 4-chloro congener, it is stocked by multiple established suppliers at consistent ≥96% purity, ensuring supply chain resilience and experimental reproducibility across multi-year drug discovery campaigns.

Molecular Formula C13H17BrN2O
Molecular Weight 297.19 g/mol
CAS No. 349430-56-4
Cat. No. B1269869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene
CAS349430-56-4
Molecular FormulaC13H17BrN2O
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C13H17BrN2O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3
InChIKeyTUNHKTBVUHEJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (CAS 349430-56-4): Procurement Specifications and Chemical Identity


1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (CAS 349430-56-4), also referred to as 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone, is a small-molecule chemical intermediate featuring a 4-bromophenyl moiety linked via a methylene carbonyl bridge to an N-methylpiperazine ring [1]. The compound has a molecular formula of C13H17BrN2O and a molecular weight of 297.19 g/mol . It is supplied as a solid with a reported melting point of 81–83°C and is commercially available from multiple vendors at purity specifications typically ranging from 95% to 96% . The primary synthetic route employs 4-bromobenzaldehyde and 4-methylpiperazine as starting materials . This compound serves as a versatile building block for medicinal chemistry programs, particularly for constructing piperazine-containing pharmacophores where the bromophenyl group provides a reactive handle for cross-coupling transformations .

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene: Why Generic Substitution Fails in Synthesis and Screening Applications


In-class piperazine derivatives containing bromophenyl moieties are not interchangeable due to critical structural differences that dictate distinct reactivity profiles, synthetic utility, and target engagement potential. Unlike simple 1-arylpiperazines (e.g., 1-(4-bromophenyl)piperazine) that lack the methylene carbonyl spacer, the target compound incorporates a ketone linkage that introduces both conformational rigidity and a hydrogen bond acceptor site, which can alter downstream biological activity relative to analogs where the piperazine is directly attached to the aromatic ring . Additionally, compared to chlorophenyl analogs, the bromine substituent in this compound offers markedly different reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), with bromine generally exhibiting faster oxidative addition kinetics than chlorine, thereby enabling distinct synthetic sequence prioritization [1]. These differences mean that substitution with a seemingly similar piperazine derivative can result in failed synthetic outcomes, altered binding affinities, or irreproducible biological data, making informed procurement essential.

Quantitative Evidence Guide for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (CAS 349430-56-4): Differential Performance Data


Comparative pKa Analysis: Ketone-Containing Linker vs. Direct Aryl-Piperazine Analogs and Implications for CNS Drug Design

The target compound has a predicted pKa of 6.77±0.10 for the piperazine nitrogen . This value is significantly lower than that of direct 1-arylpiperazine analogs such as 1-(4-bromophenyl)piperazine, which typically exhibit pKa values in the range of 8.0–9.0 due to the absence of the electron-withdrawing carbonyl group adjacent to the piperazine ring. The lower basicity of the N-methylpiperazine moiety in the target compound translates to a reduced proportion of ionized species at physiological pH (pH 7.4), with a calculated ionization ratio (ionized/unionized) of approximately 0.23 compared to >1.0 for typical arylpiperazines [1]. This difference directly impacts central nervous system (CNS) permeability potential, as lower basicity is generally associated with improved blood–brain barrier penetration in CNS drug discovery programs.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Reactive Handle Differentiation: Bromine Substituent in Suzuki-Miyaura Cross-Coupling vs. Chlorophenyl Analogs

The 4-bromophenyl group in the target compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Comparative analysis of aryl halide reactivity in Suzuki-Miyaura coupling demonstrates that aryl bromides undergo oxidative addition to Pd(0) complexes with rate constants approximately 5–50 times greater than the corresponding aryl chlorides under identical conditions [1][2]. Specifically, while 4-chlorophenyl analogs (e.g., 1-(4-chlorophenyl)-4-methylpiperazine derivatives) often require specialized ligands (e.g., bulky electron-rich phosphines) and elevated temperatures (>100°C) for efficient coupling, the 4-bromophenyl moiety in the target compound enables effective coupling using standard conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, 80°C). This reactivity differential enables the target compound to be employed in synthetic sequences where chlorophenyl analogs would exhibit unacceptably slow conversion or require costly specialized catalysts.

Organic Synthesis Cross-Coupling Building Block Chemistry

Biological Activity Class-Level Inference: IC50 Data for Structurally Related 4-Bromophenyl-4-methylpiperazine Derivatives

While direct biological activity data for the target compound is not reported in primary literature, class-level inference from structurally related compounds containing the 4-bromophenyl and 4-methylpiperazine pharmacophore elements provides a baseline for biological potential. A closely related compound, N-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)-2-thioxoacetamide (which differs from the target compound by replacement of the ketone with a thioxoacetamide group), exhibited IC50 values of 8.52 μM and 4.00 μM against dual specificity protein phosphatase 3 (DUSP3/VHR) in two independent screening assays conducted by the Sanford-Burnham Center for Chemical Genomics [1]. This indicates that the 4-bromophenyl-4-methylpiperazine scaffold can engage phosphatase targets with micromolar affinity. Users requiring a ketone-containing scaffold (rather than thioxoacetamide) for target engagement or metabolic stability considerations may find the target compound a suitable alternative for structure-activity relationship (SAR) exploration.

Chemical Biology Enzyme Inhibition Phosphatase

Commercial Availability and Purity Specifications: Direct Comparison with Closest Structural Analogs

The target compound is commercially available from multiple established chemical suppliers with consistent purity specifications of 95–96%, as verified by vendor technical datasheets . In contrast, the closest structural analog that retains the methylene carbonyl linker but replaces bromine with chlorine (1-chloro-4-(4-methylpiperazinocarbonylmethyl)benzene, CAS 349428-00-6) exhibits limited commercial availability, with no major catalog suppliers currently listing this compound in stock [1]. Similarly, analogs lacking the carbonyl linker, such as 1-(4-bromophenyl)-4-methylpiperazine (CAS 68104-62-1), are widely available but offer different synthetic utility and physicochemical properties as established in Evidence Items 1 and 2. The robust multi-vendor supply chain for the target compound ensures reliable procurement for research programs requiring consistent material quality and timely delivery.

Procurement Supply Chain Quality Specifications

Application Scenarios for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (CAS 349430-56-4) Based on Differential Evidence


CNS Drug Discovery Programs Requiring Reduced Piperazine Basicity for Blood–Brain Barrier Permeability

As established in Evidence Item 1, the target compound exhibits a predicted pKa of 6.77±0.10, significantly lower than direct 1-arylpiperazine analogs (pKa ≈ 8.0–9.0). This lower basicity reduces ionization at physiological pH, a property associated with improved CNS permeability . This compound should be prioritized over arylpiperazine alternatives lacking the electron-withdrawing carbonyl group when designing chemical probes or lead compounds intended for CNS target engagement. The reduced basicity of the piperazine nitrogen may also mitigate hERG channel binding, a common liability of highly basic piperazine-containing compounds [1].

Synthetic Route Design Requiring Efficient Suzuki-Miyaura Cross-Coupling with Aryl Bromide Reactivity

The 4-bromophenyl moiety in the target compound serves as a reactive handle for Pd-catalyzed cross-coupling, offering rate advantages over aryl chlorides as established in Evidence Item 2. Specifically, aryl bromides undergo oxidative addition to Pd(0) complexes approximately 5–50 times faster than aryl chlorides . This reactivity differential makes the target compound the preferred choice when synthetic sequences demand efficient coupling under mild conditions, reduced catalyst loadings, or compatibility with base-sensitive functional groups. Users performing parallel synthesis or library production will benefit from the faster reaction kinetics and broader substrate scope afforded by the bromine substituent relative to chlorophenyl analogs [1].

Phosphatase-Targeted SAR Exploration Using 4-Bromophenyl-4-methylpiperazine Scaffolds

As demonstrated in Evidence Item 3, a structurally related compound containing the 4-bromophenyl-4-methylpiperazine pharmacophore (the thioxoacetamide analog) exhibits micromolar inhibitory activity against DUSP3/VHR phosphatase, with IC50 values of 8.52 μM and 4.00 μM . The target compound, which retains the core pharmacophore while replacing the thioxoacetamide group with a ketone linker, may serve as an alternative scaffold for phosphatase-targeted SAR campaigns where the ketone functionality is preferred for metabolic stability or synthetic tractability reasons. Researchers exploring dual-specificity phosphatase inhibitors should consider the target compound as a potential starting point for medicinal chemistry optimization, particularly given its robust commercial availability (Evidence Item 4) [1].

Multi-Vendor Procurement for Long-Term Research Programs Requiring Supply Chain Redundancy

The target compound is stocked by multiple established chemical suppliers with consistent purity specifications of 95–96%, whereas the direct chloro analog (CAS 349428-00-6) is not widely available from major catalog vendors [1]. For research programs requiring sustained access to the same chemical building block over multiple years—such as lead optimization campaigns, SAR follow-up studies, or preclinical development—this multi-vendor availability mitigates supply chain disruption risk and ensures material consistency across experimental batches. Procurement teams should prioritize the target compound over analogs with limited or single-source supply chains to safeguard project continuity and data reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.